![molecular formula C23H31N3O B1679138 2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide CAS No. 149838-21-1](/img/new.no-structure.jpg)
2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide typically involves the reaction of 2,6-dimethylpiperazine with a suitable phenyl-substituted precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a therapeutic agent in various biological assays.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through binding to specific sites on target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2,6-Dimethyl-1-piperazinyl)phenyl]-2-phenylpentanamide
- 2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct pharmacological properties compared to other piperazine derivatives. Its unique combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
149838-21-1 |
|---|---|
Molecular Formula |
C23H31N3O |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[3-(2,6-dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide |
InChI |
InChI=1S/C23H31N3O/c1-4-13-23(22(24)27,19-9-6-5-7-10-19)20-11-8-12-21(14-20)26-17(2)15-25-16-18(26)3/h5-12,14,17-18,25H,4,13,15-16H2,1-3H3,(H2,24,27) |
InChI Key |
QNZVKSNHNMBPSR-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC(=CC=C2)N3C(CNCC3C)C)C(=O)N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC(=CC=C2)N3C(CNCC3C)C)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-phenyl-N-(3-(2,6-dimethyl-1-piperizinyl)alpha-propyl)benzeneacetamide PD 85639 PD-85639 PD85,639 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


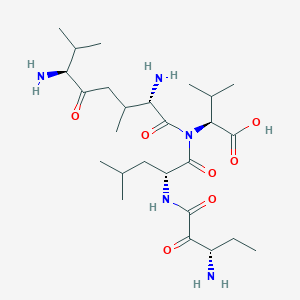
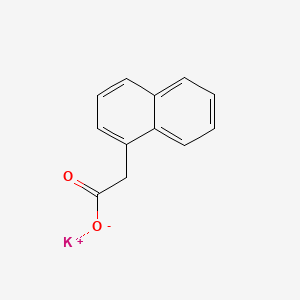


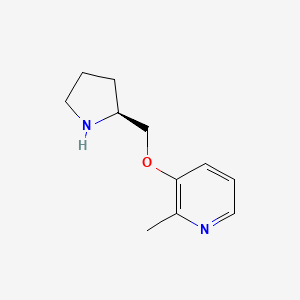
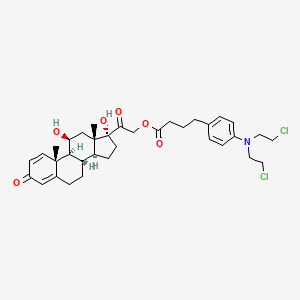
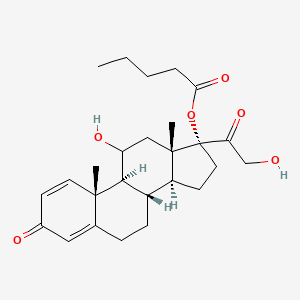

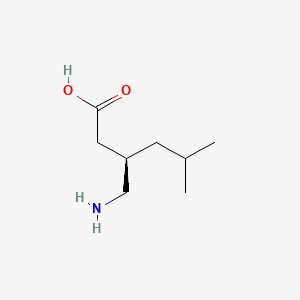

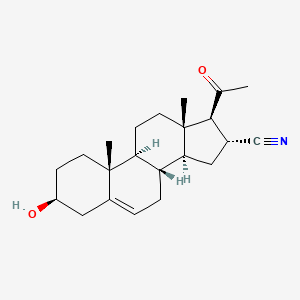


![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)
